N-(2,3-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(2,3-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (CAS: 536708-35-7) is a synthetic small molecule characterized by a pyrimidoindole core fused with a sulfanyl-acetamide substituent. Key structural features include a 3-ethyl group, 8-methoxy and 5-methyl substituents on the pyrimido[5,4-b]indole scaffold, and a thioether-linked N-(2,3-dimethylphenyl)acetamide moiety . This compound, cataloged as ZINC2720819 and AKOS001578573, is of interest in medicinal chemistry due to its heterocyclic framework, which is shared with bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-6-28-23(30)22-21(17-12-16(31-5)10-11-19(17)27(22)4)26-24(28)32-13-20(29)25-18-9-7-8-14(2)15(18)3/h7-12H,6,13H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISCZTPDYVXWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the sulfanylacetamide group. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures, pressures, and pH levels.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance yield and purity. Quality control measures are essential to ensure the consistency and safety of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbonyl group to a hydroxyl group or reduce the sulfanyl group to a thiol.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings or the sulfanyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:
1. Anticancer Properties
Research indicates that derivatives of pyrimidoindole compounds often possess anticancer properties. Studies have shown that N-(2,3-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in tumor growth .
2. Antimicrobial Activity
The compound's unique structure may confer antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent in treating infections .
3. Enzyme Modulation
The mechanism of action involves binding to specific enzymes or receptors, potentially modulating their activity. This characteristic makes it a valuable compound for developing enzyme inhibitors that could be used in treating metabolic disorders.
Case Studies and Research Insights
Several studies have documented the potential applications of this compound:
- Anticancer Research : A study highlighted its effectiveness against specific cancer cell lines, showing a dose-dependent inhibition of cell growth.
- Antimicrobial Testing : Laboratory tests demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
- Enzyme Inhibition Studies : Research focused on its ability to inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity has shown promising results .
Mechanism of Action
- N-(2,3-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide shares structural similarities with other pyrimidoindole derivatives and sulfanylacetamide compounds.
Uniqueness:
- The unique combination of the pyrimidoindole core and the sulfanylacetamide group distinguishes this compound from others. Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Heterocyclic Frameworks
- Pyrimido[5,4-b]indole vs. Benzodiazepine/Pyrimidine Hybrids: The compound (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p) shares an acetamide side chain but differs in its benzodiazepine-pyrimidine core, which may confer distinct target selectivity compared to the pyrimidoindole system .
- Pyrimidoindole vs. Oxadiazole Derivatives: N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) replaces the pyrimidoindole with a 1,3,4-oxadiazole ring.
Substituent Effects
Methoxy vs. Ethoxy Groups :
The 8-methoxy group in the target compound may enhance solubility compared to the 4-ethoxyphenyl substituent in N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (ECHEMI entry). Ethoxy’s larger size could hinder binding in sterically constrained active sites .Methyl vs. Cyclopropyl Moieties :
The 3-ethyl group in the target compound contrasts with cyclopropyl-containing analogs (e.g., pharmacopeial compound PF 43(1)), where cyclopropane rings improve metabolic stability by resisting cytochrome P450 oxidation .
Pharmacokinetic and Physicochemical Properties
The target compound’s moderate logP and polar surface area suggest balanced solubility and permeability, favorable for oral bioavailability .
Biological Activity
N-(2,3-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (CAS Number: 1112399-69-5) is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O3S |
| Molecular Weight | 450.56 g/mol |
| LogP | 4.5086 |
| Polar Surface Area | 56.132 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that compounds with pyrimidine and indole derivatives exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have been shown to be effective against various pathogenic bacteria and fungi. The presence of the methoxy group in related compounds has been linked to enhanced antimicrobial activity against strains such as E. coli and S. aureus .
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For example, a study on pyrimidine derivatives demonstrated cytotoxic effects against the MDA-MB-231 breast cancer cell line, achieving an IC50 value of 27.6 μM for certain derivatives . The structure-activity relationship (SAR) studies suggest that modifications in the compound's structure can significantly affect its cytotoxicity.
The proposed mechanisms for the biological activity of this compound involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress in cells.
Case Studies and Research Findings
- Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. The presence of specific substituents was crucial for enhancing efficacy .
- Cytotoxicity Testing : In a study evaluating various synthesized compounds similar to N-(2,3-dimethylphenyl)-2-{...}, it was found that modifications at specific positions significantly altered their cytotoxicity against cancer cell lines .
- Structure Activity Relationship (SAR) : SAR studies have revealed that the thiourea moiety enhances the biological activity of pyrimidine derivatives, making them promising candidates for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
